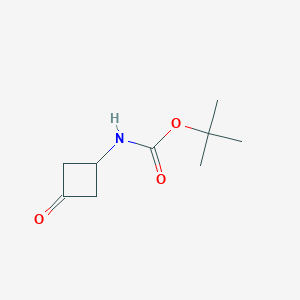
(3-Cloro-2-hidroxílico)trimetilamonio cloruro
Descripción general
Descripción
Synthesis Analysis
The synthesis of CHPTAC involves the reaction of epichlorohydrin with trimethylammonium chloride in an aqueous system. This process, however, yields impurities including by-products from side reactions and remaining reactants, which significantly influence the quality of the final product. Advanced synthesis methods emphasize controlling reaction conditions and purification methods to enhance product quality (Li Hui, 2003). Furthermore, optimizing the molar ratio of epichlorohydrin to trimethylammonium chloride, initial pH, and reaction temperatures has been found to yield better-quality products (Xin Feng, 2006).
Molecular Structure Analysis
Detailed molecular structure analysis and quantitative determination of CHPTAC and its related compounds can be performed using capillary electrophoresis and ion-pair HPLC methods. These techniques offer insights into the compound's composition and purity, crucial for its application in various industries (V. Goclik, Susanne Stach, P. Mischnick, 2004).
Chemical Reactions and Properties
CHPTAC's chemical reactivity and properties are pivotal in its applications as an etherifying agent. Its ability to undergo reactions under controlled conditions leads to the production of high-quality derivatives used in petroleum exploitation, environmental protection, and papermaking (Wang Qing-jun, 2006).
Physical Properties Analysis
The physical properties of CHPTAC, including its solubility, stability, and conductivity, are influenced by its molecular structure. These properties are essential for its effective use in various industrial applications, from enhancing the performance of clay minerals hydration inhibitors to being utilized in the synthesis of other ionic liquids and polyelectrolytes (Zong-xian Yang et al., 2018).
Chemical Properties Analysis
The chemical properties of CHPTAC, particularly its reactivity with other compounds and its role in synthesis processes, are critical for its application in creating cationized fabrics and other materials. Its effectiveness as a cationizing agent can be quantified through methods like solvent extraction and gas chromatography, providing valuable information for optimizing its use in industrial processes (Matthew J. Farrell et al., 2015).
Aplicaciones Científicas De Investigación
Modificación de la tela de rayón de viscosa
Este compuesto se utiliza como agente catiónico para modificar la tela de rayón de viscosa por el método de almohadillado-lote . Esta modificación supera la repulsión electrostática entre la celulosa cargada negativamente y los tintes ácidos durante el teñido, lo que permite el teñido sin necesidad de electrolitos . La tela de rayón de viscosa modificada ofrece valores significativos de rendimiento del color y propiedades de solidez mejoradas como lavado, luz, transpiración y frotación .
Modificación catiónica del algodón
La tela de algodón se modifica con este compuesto para disminuir la repulsión electrostática con los tintes aniónicos . Los tintes ácidos se aplican en lugar de los tintes reactivos comunes para teñir las telas modificadas . La absorción de tinte de la tela modificada teñida en condiciones optimizadas alcanza aproximadamente el 92%, lo cual es comparable al proceso tradicional de teñido del algodón .
Cationización de celulosa
Este compuesto se puede utilizar como un agente generador de cationes para la cationización de celulosa por el método de agotamiento . Este proceso se utiliza para disminuir la repulsión electrostática entre la celulosa cargada negativamente y las moléculas de tinte aniónico .
Resolución de enantiómeros
Se puede utilizar para resolver los enantiómeros de 2,2'-dihidroxi-1,1'-binaptilo . Los enantiómeros son pares de moléculas que son imágenes especulares entre sí, y este compuesto puede ayudar a separarlos
Safety and Hazards
CHTAC is suspected of causing cancer (H351) and is harmful to aquatic life with long-lasting effects (H412) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment, not handling until all safety precautions have been read and understood, obtaining special instructions before use, wearing protective gloves/clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .
Mecanismo De Acción
Target of Action
The primary target of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride (CHTAC) is cellulose, a complex carbohydrate that forms the primary structural component of plant cell walls . CHTAC acts as a cation-generating agent for cellulose cationization .
Mode of Action
CHTAC interacts with cellulose through a process known as cationization. This process involves the introduction of positive charges onto the cellulose fibers, which can enhance their reactivity and binding capacity . The cationization process is typically carried out by the exhaustion method .
Biochemical Pathways
The cationization of cellulose by CHTAC can affect various biochemical pathways. For instance, it can enhance the binding of dyes to the cellulose fibers, thereby improving the color yield in textile dyeing processes . Additionally, cationized cellulose can interact more effectively with negatively charged substances, such as certain types of pollutants, enabling its use in environmental remediation applications .
Pharmacokinetics
Given its chemical structure and properties, it is likely to be soluble in water , which could influence its bioavailability and distribution.
Result of Action
The cationization of cellulose by CHTAC results in the formation of cationic cellulose. This modified cellulose has enhanced reactivity and binding capacity, which can be utilized in various applications. For example, it can improve the color yield in textile dyeing processes and increase the efficiency of pollutant removal in environmental remediation .
Action Environment
The action of CHTAC can be influenced by various environmental factors. For instance, the efficiency of the cationization process can be affected by the pH and temperature of the reaction environment . Moreover, the stability and efficacy of CHTAC can be influenced by storage conditions. It is recommended to store CHTAC in a sealed container in a dry, cool place to maintain its stability and efficacy .
Propiedades
IUPAC Name |
(3-chloro-2-hydroxypropyl)-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPHGSFZFWKVDL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CCl)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NOCl2, C6H15Cl2NO | |
| Record name | CHPTAC (50-70 % aqueous solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027534 | |
| Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID. | |
| Record name | 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CHPTAC (50-70 % aqueous solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water: miscible | |
| Record name | CHPTAC (50-70 % aqueous solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.2 g/cm³ | |
| Record name | CHPTAC (50-70 % aqueous solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS RN |
3327-22-8 | |
| Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3327-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dextrosil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003327228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3327-22-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51216 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Chloro-2-hydroxypropyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-chloro-2-hydroxypropyl)trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (3-CHLORO-2-HYDROXYPROPYL)TRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/APK4X6ZD79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHPTAC (50-70 % aqueous solution) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1669 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)

![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)


